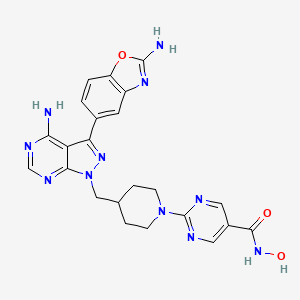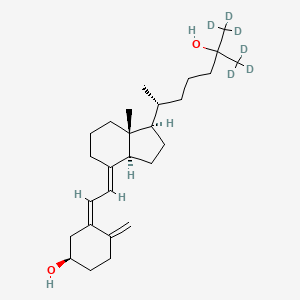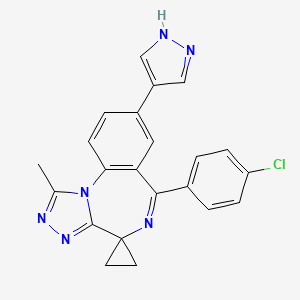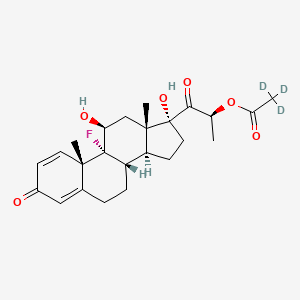
Fluperolone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluperolone-d3 is a deuterium-labeled derivative of fluperolone, a synthetic glucocorticoid corticosteroid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fluperolone. The incorporation of deuterium atoms makes it a valuable tool in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluperolone-d3 involves the incorporation of deuterium atoms into the fluperolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a steroidal compound.
Deuterium Incorporation: Deuterium atoms are introduced using deuterated reagents or solvents. This step may involve multiple reactions, such as hydrogen-deuterium exchange or the use of deuterated catalysts.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to deuterium incorporation reactions.
Optimization: Reaction conditions are optimized to maximize yield and isotopic purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions
Fluperolone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Fluperolone-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of fluperolone.
Biology: Employed in studies to understand the biological effects and mechanisms of action of glucocorticoids.
Medicine: Used in pharmacological research to investigate the therapeutic potential and side effects of glucocorticoid drugs.
Industry: Utilized in the development of new analytical techniques and quality control processes for pharmaceutical products
Mechanism of Action
The mechanism of action of fluperolone-d3 is similar to that of fluperolone. As a glucocorticoid, it exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and regulates the expression of specific genes. These genes are involved in various physiological processes, including inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Fluperolone: The non-deuterated form of fluperolone-d3.
Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A commonly used glucocorticoid in clinical practice.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in analytical studies. This makes it a valuable tool in research applications where accurate quantification and analysis are required .
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3 |
InChI Key |
HHPZZKDXAFJLOH-LBPIJHOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H](C)C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
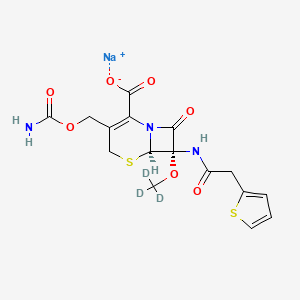
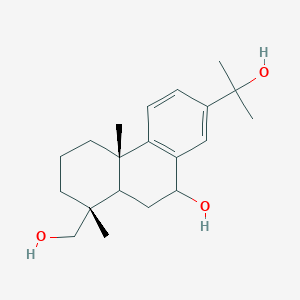
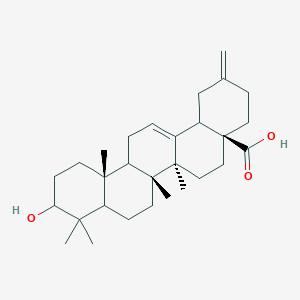

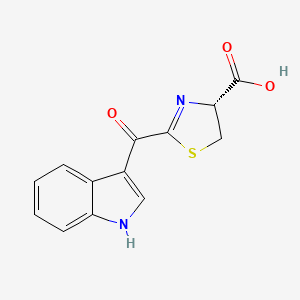
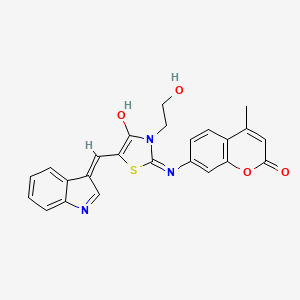
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
